Cas no 2138051-28-0 (1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol)

1-(3,4-Dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol is a fluorinated cyclohexenol derivative featuring a dihydropyran substituent, offering unique reactivity and structural versatility in synthetic chemistry. The presence of geminal difluorine atoms at the 4-position enhances its stability and influences electronic properties, making it valuable for selective transformations. The cyclohexenol scaffold provides opportunities for further functionalization, while the dihydropyran moiety contributes to steric and electronic modulation. This compound is particularly useful as an intermediate in pharmaceutical and agrochemical synthesis, where its distinct substitution pattern enables the construction of complex molecular architectures. Its balanced lipophilicity and polarity also make it a candidate for medicinal chemistry applications.
1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol structure
2138051-28-0 structure
Product name:1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol
CAS No:2138051-28-0
MF:C11H14F2O2
MW:216.224470615387
CID:6378430
PubChem ID:165497556

1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1156178
    • 1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol
    • 2138051-28-0
    • Inchi: 1S/C11H14F2O2/c12-11(13)5-3-10(14,4-6-11)9-2-1-7-15-8-9/h3,5,8,14H,1-2,4,6-7H2
    • InChI Key: ZXZGYALYIWUXKQ-UHFFFAOYSA-N
    • SMILES: FC1(C=CC(C2=COCCC2)(CC1)O)F

Computed Properties

  • Exact Mass: 216.09618601g/mol
  • Monoisotopic Mass: 216.09618601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.5Ų

1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1156178-2.5g
1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol
2138051-28-0
2.5g
$2771.0 2023-06-09
Enamine
EN300-1156178-1.0g
1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol
2138051-28-0
1g
$1414.0 2023-06-09
Enamine
EN300-1156178-5.0g
1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol
2138051-28-0
5g
$4102.0 2023-06-09
Enamine
EN300-1156178-0.05g
1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol
2138051-28-0
0.05g
$1188.0 2023-06-09
Enamine
EN300-1156178-0.25g
1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol
2138051-28-0
0.25g
$1300.0 2023-06-09
Enamine
EN300-1156178-0.1g
1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol
2138051-28-0
0.1g
$1244.0 2023-06-09
Enamine
EN300-1156178-10.0g
1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol
2138051-28-0
10g
$6082.0 2023-06-09
Enamine
EN300-1156178-0.5g
1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol
2138051-28-0
0.5g
$1357.0 2023-06-09

1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol Related Literature

Additional information on 1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol

1-(3,4-Dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol: A Comprehensive Overview

The compound 1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol (CAS No: 2138051-28-0) is a complex organic molecule with a unique structure that combines a pyran ring system with a cyclohexene ring containing fluorine substituents. This compound has garnered attention in the fields of organic chemistry and pharmacology due to its potential applications in drug design and material science. The molecule's structure is characterized by a cyclohexene ring with two fluorine atoms at the 4-position and a dihydro-pyran substituent at the 1-position, which introduces additional complexity and functionality to the molecule.

Recent studies have focused on the synthesis and characterization of this compound, particularly its stereochemical properties and reactivity. Researchers have employed advanced spectroscopic techniques such as NMR spectroscopy and X-ray crystallography to elucidate its molecular structure and conformational preferences. These studies have revealed that the dihydro-pyran ring adopts a chair-like conformation, which is stabilized by intramolecular hydrogen bonding and steric interactions. This conformational stability is crucial for understanding the compound's reactivity and potential applications in medicinal chemistry.

The presence of fluorine atoms in the cyclohexene ring introduces unique electronic properties to the molecule. Fluorine is known for its high electronegativity, which can significantly influence the electronic distribution within the molecule. This property makes 1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol an interesting candidate for exploring fluorinated compounds in drug discovery. Recent research has highlighted its potential as a lead compound for developing new pharmaceutical agents targeting specific biological pathways.

In terms of synthesis, this compound can be prepared through a multi-step process involving the coupling of a dihydro-pyran derivative with a fluorinated cyclohexene ring. The synthesis typically involves nucleophilic substitution reactions or Diels-Alder reactions, depending on the starting materials used. Researchers have optimized reaction conditions to achieve high yields and selectivity in the formation of this complex molecule.

One of the most promising applications of this compound lies in its potential use as a building block for constructing more complex molecules with therapeutic properties. Its unique structure allows for further functionalization at various positions on the pyran and cyclohexene rings, enabling chemists to explore a wide range of chemical modifications. For instance, substitution at the pyran oxygen or introduction of additional fluorine atoms could lead to derivatives with enhanced pharmacological activity.

From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its environmental impact. Recent studies have investigated its biodegradation under various conditions, including aerobic and anaerobic environments. These studies have shown that the compound undergoes slow degradation due to its stable aromatic framework and electron-withdrawing fluorine substituents.

In conclusion, 1-(3,4-dihydro-2H-pyran-5-yl)-4,4-difluorocyclohex-2-en-1-ol (CAS No: 2138051-28_0) represents a fascinating example of how complex organic molecules can be designed and synthesized for specific applications in chemistry and pharmacology. Its unique structure, electronic properties, and potential for further functionalization make it a valuable tool for researchers in these fields.

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